molecular formula C21H24N6O2 B2662323 2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1207003-93-7

2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2662323
CAS No.: 1207003-93-7
M. Wt: 392.463
InChI Key: RWZLPQATSOYBRB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetically designed organic compound featuring a complex heterocyclic architecture. Its structure is built around a central piperazine core, which is a nitrogen-containing ring system frequently employed in medicinal chemistry and drug discovery . This piperazine ring is functionalized with two key pharmacophoric elements. One nitrogen is linked to a 2-(4-methoxyphenyl)ethanone group, while the other is connected to a pyrimidine ring that is further substituted with a 2-methyl-1H-imidazole. The piperazine moiety is recognized as a privileged scaffold in the design of biologically active molecules and is present in numerous FDA-approved drugs . Its utility stems from its ability to improve physicochemical properties and serve as a connector that optimally positions other molecular fragments for interaction with biological targets . The presence of both pyrimidine and imidazole rings is of significant research interest. These nitrogen-containing heterocycles are commonly found in molecules with a broad spectrum of pharmacological activities . The specific research applications and mechanism of action for this particular compound are not fully established and represent an area for ongoing scientific investigation. It is intended for use as a reference standard or building block in exploratory research programs, particularly in the fields of medicinal chemistry and drug discovery. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16-22-7-8-27(16)20-14-19(23-15-24-20)25-9-11-26(12-10-25)21(28)13-17-3-5-18(29-2)6-4-17/h3-8,14-15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZLPQATSOYBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3OC_{23}H_{27}N_3O, with a molecular weight of 361.5 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and an imidazole group, which are known to contribute to various biological activities.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through interaction with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial in cancer biology. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress-related cellular damage .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective dose ranges .
Cell LineIC50 Value (µM)
HCT-1166.2
T47D27.3

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated:

  • Acetylcholinesterase Inhibition : It has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against multiple cancer types. The researchers found that it significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it reduced neuronal cell death and improved cognitive function in animal models, suggesting its utility in treating neurodegenerative disorders.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the imidazole ring is often linked to enhanced activity against resistant bacterial strains.

Case Study: Antibacterial Testing

A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition zone, suggesting that modifications to the imidazole structure can enhance antibacterial potency .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. The imidazole and pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation. Research indicates that these compounds may interfere with cell signaling pathways crucial for tumor growth.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that similar compounds induced apoptosis in cancer cells at micromolar concentrations. This highlights the potential for developing new anticancer agents based on this scaffold .

Neurological Applications

Compounds containing piperazine rings are known for their neuropharmacological effects. They may act as serotonin receptor modulators or dopamine antagonists, which are crucial in treating conditions like anxiety and depression.

Case Study: Neuropharmacological Screening

A series of piperazine derivatives were screened for their effects on neurotransmitter systems. Results showed that specific modifications led to increased binding affinity for serotonin receptors, indicating potential use in psychiatric disorders .

Future Directions in Research

Given the promising applications of 2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone , further research should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Mechanism of Action Studies : Investigating the molecular mechanisms underlying its biological activities to better understand its therapeutic potential.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and efficacy in real biological systems.

Table 2: Summary of Research Findings

ApplicationActivity ObservedReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalModulation of serotonin receptors

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Selectivity: The pyrimidine-imidazole group in the target compound differentiates it from triazole-containing analogues (e.g., ), which often exhibit kinase or antiproliferative activity. Imidazole derivatives are more commonly associated with GPCR modulation, as seen in dual H1/H4 ligands .

Piperazine Modifications :

  • Replacement of the ethylpiperazine in the benzoimidazole analogue with a pyrimidine-imidazole-substituted piperazine in the target compound may reduce off-target effects on histamine receptors while retaining affinity for kinase domains.

Biological Activity Trends :

  • Compounds with chloropyrimidine-triazole motifs (e.g., ) show stronger antiproliferative effects, whereas the target compound’s imidazole-pyrimidine hybrid may favor receptor-based mechanisms.

Research Findings and Mechanistic Insights

  • However, its lack of a pyridinylaminoethyl chain (cf. ) may limit H1 receptor affinity.
  • Kinase Interactions : Pyrimidine derivatives (e.g., ) often inhibit kinases via ATP-binding pocket interactions. The target compound’s 2-methylimidazole group could mimic adenine in ATP, though this requires experimental validation.
  • Metabolic Stability : The 4-methoxyphenyl group may confer resistance to oxidative metabolism compared to fluorophenyl or chlorophenyl analogues .

Q & A

Q. What in vivo models are suitable for assessing neuroprotective effects?

  • Model Selection :
  • 6-OHDA-Lesioned Rats : Evaluate dopamine neuron preservation via HPLC quantification of striatal DA .
  • Scopolamine-Induced Memory Deficit Mice : Test cognitive improvement using Morris water maze .
  • Dosing : Administer 10 mg/kg (oral) daily for 14 days; monitor plasma exposure (Cmax ~1.5 µg/mL) .

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